![molecular formula C15H10BrN3O3 B2913832 5-bromo-N-(2-phenoxypyrimidin-5-yl)furan-2-carboxamide CAS No. 1396766-72-5](/img/structure/B2913832.png)
5-bromo-N-(2-phenoxypyrimidin-5-yl)furan-2-carboxamide
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Overview
Description
Scientific Research Applications
Antiprotozoal Agents
One study describes the synthesis of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, starting with brominations of 2-acetylfuran. These compounds exhibited strong DNA affinities and significant in vitro and in vivo activities against protozoal pathogens, showcasing a methodology potentially applicable to the synthesis and application of 5-bromo-N-(2-phenoxypyrimidin-5-yl)furan-2-carboxamide in antiprotozoal research (Ismail et al., 2004).
Enzyme Inhibition
Research on irreversible enzyme inhibitors highlighted the synthesis of bromoacyl derivatives of pyrimidines, indicating a process potentially relevant for creating derivatives of this compound for studying enzyme inhibition (Baker & Santi, 1967).
Antibacterial Activities
A study on the synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogues demonstrated moderate to good yields and investigated their in vitro antibacterial activities against clinically isolated drug-resistant bacteria. This research approach could inform the synthesis and evaluation of antibacterial properties of this compound (Siddiqa et al., 2022).
Mechanism of Action
Target of Action
Furan derivatives, to which this compound belongs, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan derivatives have been found to be effective in inhibiting the growth of gram-positive bacteria . This suggests that the compound might interact with its targets, leading to changes that inhibit bacterial growth.
Biochemical Pathways
Furan derivatives are known to exhibit a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer . This suggests that the compound might affect multiple biochemical pathways leading to these therapeutic effects.
Result of Action
Given the wide range of therapeutic advantages of furan derivatives , it can be inferred that the compound might have diverse molecular and cellular effects.
properties
IUPAC Name |
5-bromo-N-(2-phenoxypyrimidin-5-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O3/c16-13-7-6-12(22-13)14(20)19-10-8-17-15(18-9-10)21-11-4-2-1-3-5-11/h1-9H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AODUVKXOZPIBHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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